5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
CAS No.: 2243510-54-3
Cat. No.: VC6605725
Molecular Formula: C7H7N3O2S
Molecular Weight: 197.21
* For research use only. Not for human or veterinary use.
![5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine - 2243510-54-3](/images/structure/VC6605725.png)
Specification
CAS No. | 2243510-54-3 |
---|---|
Molecular Formula | C7H7N3O2S |
Molecular Weight | 197.21 |
IUPAC Name | 5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
Standard InChI | InChI=1S/C7H7N3O2S/c1-11-6-4-5(8-3-13-4)9-7(10-6)12-2/h3H,1-2H3 |
Standard InChI Key | YZFRJPBLRHCSTA-UHFFFAOYSA-N |
SMILES | COC1=NC(=NC2=C1SC=N2)OC |
Introduction
Chemical Structure and Identity
Core Framework and Substituent Analysis
The parent structure of thiazolo[4,5-d]pyrimidine consists of a pyrimidine ring fused with a thiazole moiety at the 4,5-positions . In 5,7-dimethoxy- thiazolo[4,5-d]pyrimidine, methoxy (-OCH₃) groups occupy the 5- and 7-positions of the pyrimidine ring (Figure 1). This substitution pattern distinguishes it from other derivatives, such as 5-chloro-7-methylthiazolo[4,5-d]pyrimidine, which features halogen and alkyl groups at analogous positions .
Table 1: Comparative Structural Features of Selected Thiazolo[4,5-d]pyrimidine Derivatives
The methoxy groups likely enhance the compound’s solubility in polar solvents compared to halogenated or alkylated analogs, a hypothesis supported by the increased polarity of oxygen-containing substituents .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of 5,7-dimethoxy-[1, thiazolo[4,5-d]pyrimidine is reported in the provided sources, its preparation can be inferred from methodologies used for analogous compounds. Key steps include:
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Pyrimidine Precursor Functionalization: Starting with a dihalogenated pyrimidine (e.g., 4,6-dichloro-5-aminopyrimidine), nucleophilic substitution with methoxide ions (CH₃O⁻) could introduce methoxy groups at the 5- and 7-positions .
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Thiazole Ring Formation: Cyclocondensation with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) facilitates thiazole ring closure, as demonstrated in the synthesis of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine .
Table 2: Hypothetical Synthesis of 5,7-Dimethoxy-[1, thiazolo[4,5-d]pyrimidine
Step | Reagents/Conditions | Intermediate/Product |
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1 | 4,6-Dichloro-5-aminopyrimidine + NaOCH₃ | 5,7-Dimethoxy-4-amino-pyrimidine |
2 | CS₂, KOH, DMF, 70–80°C | Thiazolo[4,5-d]pyrimidine-2-thione |
3 | Alkylation (e.g., CH₃I)/Purification | Target Compound |
Spectroscopic Characterization
If synthesized, the compound would exhibit distinct spectral features:
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¹H NMR: Singlets for methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons of the thiazole ring (δ ~7.0–8.5 ppm) .
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IR: Stretching vibrations for C-O (1250–1050 cm⁻¹) and C=N (1640–1600 cm⁻¹) .
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Mass Spectrometry: Molecular ion peak at m/z 197.21 (C₇H₇N₃O₂S) .
Physicochemical Properties
Solubility and Stability
The methoxy groups confer moderate polarity, suggesting solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in nonpolar solvents like hexane. Stability under acidic or basic conditions remains speculative but could mirror trends in analogous compounds, where electron-donating groups (e.g., -OCH₃) enhance resistance to hydrolysis compared to electron-withdrawing substituents .
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